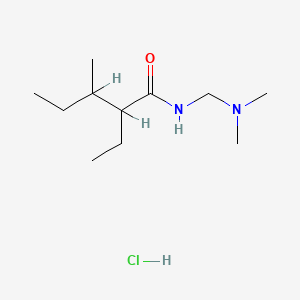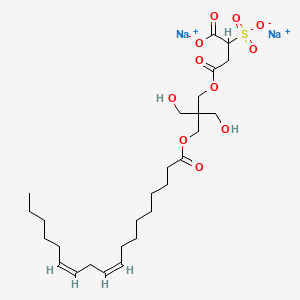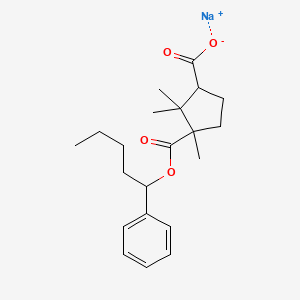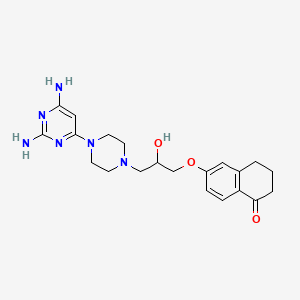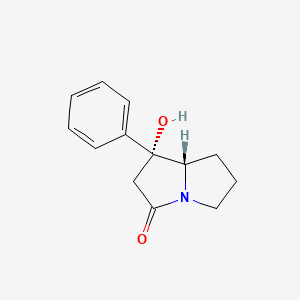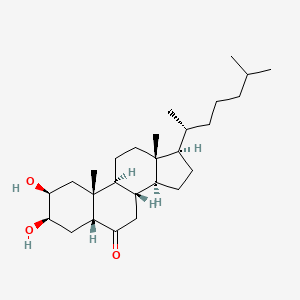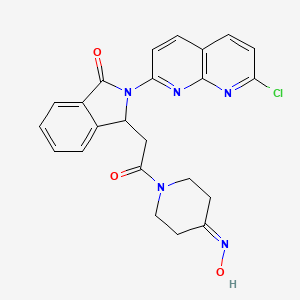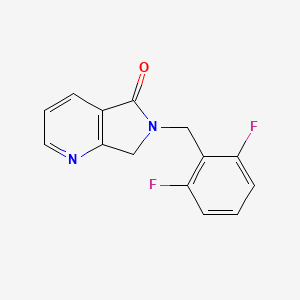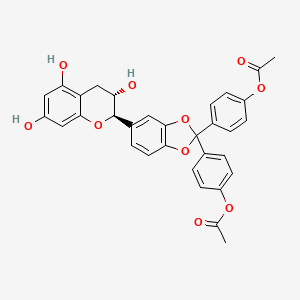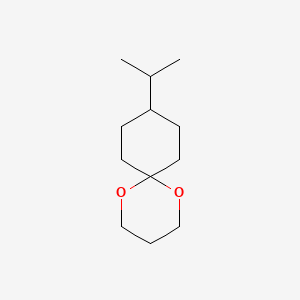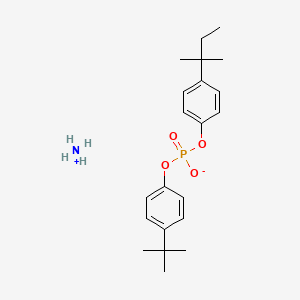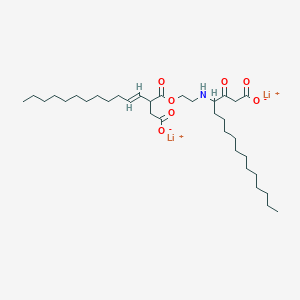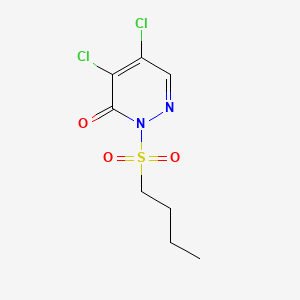
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms, a butylsulfonyl group, and a pyridazinone core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone typically involves the reaction of 4,5-dichloro-2-nitroaniline with butylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyridazinones.
Applications De Recherche Scientifique
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain microorganisms and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dichloro-2-nitroaniline
- 4,5-Dichloro-2-(hydroxymethyl)phenylboronic acid
- 4,5-Dichloro-2-octyl-isothiazolone
Uniqueness
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Propriétés
Numéro CAS |
155164-56-0 |
|---|---|
Formule moléculaire |
C8H10Cl2N2O3S |
Poids moléculaire |
285.15 g/mol |
Nom IUPAC |
2-butylsulfonyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O3S/c1-2-3-4-16(14,15)12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
Clé InChI |
LFENRECJBNABSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


